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molecular formula C8H6N2O5 B035159 2-Carbamoyl-6-nitrobenzoic Acid CAS No. 107990-50-1

2-Carbamoyl-6-nitrobenzoic Acid

Cat. No. B035159
M. Wt: 210.14 g/mol
InChI Key: QYLIVYPDIARSHA-UHFFFAOYSA-N
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Patent
US08680337B2

Procedure details

A suspension of 57.6 g of 3-nitro-phthalimide (0.3 mol) in 672 g of water is cooled to 5° C. 80 g of 30% sodium hydroxide solution (0.6 mol, 2 equivalents) are added in the shortest possible time. After 2 hours at 5° C., the reaction mixture is added at 5° C. to 65 g of 32% hydrochloric acid solution (0.57 mol, 1.9 equivalents), which is diluted beforehand with 72 ml of water. The pH value is adjusted to 2-2.5 and the crude product which crystallises out is filtered off and washed twice with water. 6-Nitrophthalamic acid is obtained in a yield of 73%.
Quantity
57.6 g
Type
reactant
Reaction Step One
Name
Quantity
672 g
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0.57 mol
Type
reactant
Reaction Step Three
Name
Quantity
72 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([NH:9][C:10](=[O:11])[C:5]=12)=[O:8])([O-:3])=[O:2].[OH-:15].[Na+].Cl>O>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]([C:7]([NH2:9])=[O:8])[C:5]=1[C:10]([OH:15])=[O:11])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
57.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
672 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.57 mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
72 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude product which crystallises out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed twice with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC=C(C1C(=O)O)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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